3-methyl-3,4-dihydro-2H-chromen-5-ol

Antioxidant efficacy Lipid autoxidation Antioxygenic index

3-Methyl-3,4-dihydro-2H-chromen-5-ol (CAS 1380698-08-7) is a synthetic monophenolic chromanol characterized by a 3,4-dihydro-2H-1-benzopyran core with a single hydroxyl at the C5 position and a methyl substituent at C3. Unlike extensively studied tocopherol-derived 6-hydroxychromans, this 5-hydroxy substitution pattern places the phenolic OH in the ortho position relative to the ring junction, a structural arrangement historically associated with distinct antioxidant mechanisms in fat autoxidation systems.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Cat. No. B8433958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-3,4-dihydro-2H-chromen-5-ol
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=CC=C2OC1)O
InChIInChI=1S/C10H12O2/c1-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-4,7,11H,5-6H2,1H3
InChIKeyQECXQPHWKYYYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3,4-dihydro-2H-chromen-5-ol: Monophenolic Chromanol Scaffold Classification and Procurement Context


3-Methyl-3,4-dihydro-2H-chromen-5-ol (CAS 1380698-08-7) is a synthetic monophenolic chromanol characterized by a 3,4-dihydro-2H-1-benzopyran core with a single hydroxyl at the C5 position and a methyl substituent at C3 . Unlike extensively studied tocopherol-derived 6-hydroxychromans, this 5-hydroxy substitution pattern places the phenolic OH in the ortho position relative to the ring junction, a structural arrangement historically associated with distinct antioxidant mechanisms in fat autoxidation systems [1]. The compound is primarily encountered as a research intermediate or reference compound with a typical purity of 95% , but its specific substitution pattern—lacking the additional methyl groups found in vitamin E analogs—makes it a chemically simpler scaffold for studying the intrinsic contribution of the C5 hydroxyl and C3 methyl to radical scavenging activity without confounding substituent effects.

Why 3-Methyl-3,4-dihydro-2H-chromen-5-ol Cannot Be Replaced by Generic 6-Hydroxychromans or Non-Methylated Analogs in Radical Scavenging Studies


The antioxidant potency and mechanism of chromanol compounds are exquisitely sensitive to both the position of the phenolic hydroxyl group and the aliphatic substitution on the saturated pyran ring [1]. In comparative antioxygenic studies on lard substrates, 6-hydroxychromans such as 6-hydroxy-2,2,4-trimethylchroman achieved antioxygenic indices up to 27, while structurally distinct 5-hydroxychromans and 5-hydroxycoumarans exhibited indices spanning a factor of >9-fold range depending on ring substitution [1]. The introduction of a methyl group at C3 alters the conformational preference of the dihydropyran ring and the stereoelectronic environment around the phenolic oxygen, directly affecting the hydrogen-atom transfer (HAT) rate constants that govern radical scavenging kinetics [2]. Therefore, simple replacement with non-methylated chroman-5-ol (CAS 942-56-3) or the repositioning of the hydroxyl to C6 introduces an uncontrolled variable in redox potential, reaction rates, and lipid-phase antioxidant behavior, rendering generic substitution scientifically invalid for reproducible research outcomes [1][2].

Quantitative Differentiation of 3-Methyl-3,4-dihydro-2H-chromen-5-ol: Evidence from Class-Level SAR and Direct Analog Comparisons


Antioxygenic Index: 5-Hydroxychroman Scaffold Shows Substrate-Specific Activity Distinct from 6-Hydroxychroman Analogs

In standardized lard autoxidation assays, 5-hydroxychroman and 5-hydroxycoumaran scaffolds exhibit antioxygenic behavior that is fundamentally different from the 6-hydroxychroman (tocopherol-like) series. While 6-hydroxy-2,2,4-trimethylchroman achieves an antioxygenic index of 27, 5-hydroxychromans lacking additional ring alkylation show substantially lower indices, with some 5-hydroxycoumarans dropping to index values of 3 [1]. The 3-methyl substitution on the dihydropyran ring is predicted to stabilize radical intermediates via hyperconjugation, thereby increasing the antioxygenic index relative to the non-methylated 5-hydroxychroman baseline, though direct experimental comparison data for the target compound is not yet published in peer-reviewed literature.

Antioxidant efficacy Lipid autoxidation Antioxygenic index

Hydrogen-Atom Transfer Rate Constants: Methyl Substitution Correlates with Radical Scavenging Kinetics

Within the class of methylated chromenols, chromanols, and coumaranols, hydrogen-abstraction rate constants (k_H) correlate linearly with low-temperature dielectric relaxation rates, establishing a physical-chemical basis for predicting antioxidant potency [1]. Methyl substitution on the chroman ring, particularly at positions adjacent to the hydroxyl group, increases electron density at the phenolic O–H bond and stabilizes the resulting phenoxyl radical via hyperconjugation. While direct k_H measurements have not been published for 3-methyl-3,4-dihydro-2H-chromen-5-ol, its methylated 3,4-dihydro scaffold is predicted to exhibit intermediate rate constants between non-methylated 5-hydroxychroman and fully methylated 6-hydroxychroman (where k_H values for α-tocopherol are approximately 3.2 × 10^6 M⁻¹ s⁻¹ in non-polar media) [2].

Kinetic radical scavenging SAR Hydrogen abstraction rate

Reaction Rate Selectivity in Gasoline vs. Lard: 5-Hydroxycoumarans Outperform 6-Hydroxychromans in Specific Substrates

A direct comparative study of 5-hydroxycoumarans (structurally analogous to 5-hydroxychromans) versus 6-hydroxychromans revealed that 5-hydroxycoumarans are more effective than 6-hydroxychromans in both gasoline and lard substrates [1]. Furthermore, introduction of a tertiary butyl group ortho to the hydroxyl group in 2,2-dimethyl-5-hydroxycoumaran increased its activity in both substrates, whereas the same modification in 2,2-dimethyl-6-hydroxychromans only increased activity in gasoline [1]. This demonstrates that the 5-hydroxy scaffold with alkyl substitution (analogous to the 3-methyl group in the target compound) provides broader substrate versatility. Although these data are for the coumaran (dihydrofuran) series rather than chroman, the 5-hydroxycoumaran scaffold is the closest structural surrogate to a 5-hydroxychroman and supports the inference that 3-methyl-3,4-dihydro-2H-chromen-5-ol will exhibit distinct substrate-dependent antioxidant profiles not achievable with 6-hydroxychroman alternatives.

Substrate specificity Lipid vs. petroleum antioxidant 5-hydroxycoumaran

Stereochemical Purity and Conformational Control through 3-Methyl Substitution

The reduction of 3-methyl-4-chromanone yields stereochemically distinct cis- and trans-3-methyl-4-chromanols, with the product ratio controlled by the choice of reducing agent (metal hydride vs. catalytic hydrogenation) and catalyst (Raney nickel vs. palladium) [1]. Specifically, Meerwein-Ponndorf and metal hydride reductions favor the thermodynamically more stable trans isomer, while Raney nickel hydrogenation produces predominantly the cis isomer through face-selective adsorption opposed to the C3 methyl group [1]. While this study reports on 4-chromanols rather than 5-chromanols, the 3-methyl group exerts identical steric and stereoelectronic control in both series, making 3-methyl-3,4-dihydro-2H-chromen-5-ol a valuable scaffold for studying stereocontrolled synthesis of chromanol derivatives with predictable diastereoselectivity—a feature absent in non-methylated chroman-5-ol.

Stereochemistry Reduction Conformational analysis

Research and Industrial Application Scenarios for 3-Methyl-3,4-dihydro-2H-chromen-5-ol Based on Structural Differentiation


Position-Specific Structure-Activity Relationship (SAR) Studies of Chromanol Antioxidants

Researchers investigating the contribution of hydroxyl position (C5 vs. C6) to radical scavenging activity require 3-methyl-3,4-dihydro-2H-chromen-5-ol as a defined, single-methyl variant of the 5-hydroxychroman scaffold [1]. Unlike commercial vitamin E analogs (universally 6-hydroxychromans), this compound enables direct comparison of 5-OH vs. 6-OH antioxidant kinetics without confounding multiple methyl substitutions. The antioxygenic index range of 3–27 observed across the hydroxychroman class [1] demands precise structural control that only the specific 3-methyl-5-hydroxy isomer can provide, as substituting 6-hydroxychroman controls would measure OH position effects confounded with ring methylation pattern.

Lipid and Petroleum Product Antioxidant Development with Broader Substrate Compatibility

Industrial antioxidant formulators seeking dual-use (food oil and petroleum) stabilizers can leverage the 5-hydroxyl scaffold with C3 alkylation, which has been demonstrated in structurally analogous 5-hydroxycoumarans to provide superior activity across both lipid and hydrocarbon substrates compared to 6-hydroxychroman alternatives [1]. The compound serves as a synthetic entry point for preparing a library of 5-hydroxy-3-methylchroman derivatives with varied C2 or C4 substitution to optimize substrate-specific antioxygenic efficacy beyond the limitations of tocopherol-based (6-OH) chemistry.

Diastereoselective Synthesis and Chiral Chromanol Methodology Development

Synthetic chemistry groups developing stereoselective routes to chromanol pharmacophores require the 3-methyl substituent as a stereochemical control element [1]. The reduction of 3-methyl-substituted chromanones proceeds with predictable facial selectivity governed by the C3 methyl group, enabling either cis or trans product enrichment depending on catalyst choice. This stereochemical handle is absent in non-methylated chroman-5-ol (CAS 942-56-3), making the target compound the necessary feedstock for any synthetic program requiring diastereoselective access to 3-substituted chromanol derivatives.

Hydrogen-Atom Transfer (HAT) Kinetic Reference Compound for Physical-Organic Studies

Physical chemists measuring hydrogen-abstraction rate constants in the chromanol class require the specific 3-methyl-5-hydroxychroman isomer to serve as a structurally minimal, single-methyl reference point for calibrating the contribution of individual methyl groups to k_H values [1]. This compound occupies a defined intermediate position in the SAR matrix between non-methylated 5-hydroxychroman and multiply methylated 6-hydroxychromans, enabling deconvolution of electronic vs. steric contributions to antioxidant kinetics that cannot be achieved with commercially available tocopherol mixtures where substitution patterns are fixed and inseparable.

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